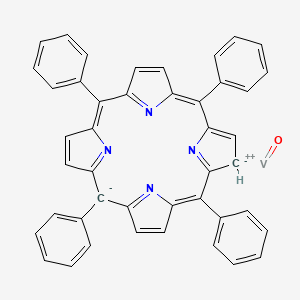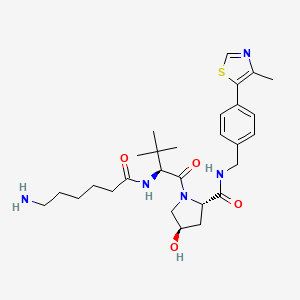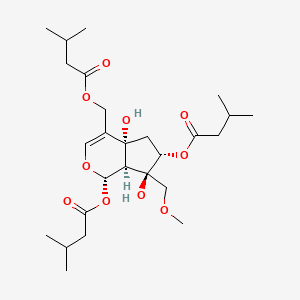
Heterophdoid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterophdoid A is a naturally occurring compound classified under terpenoids and iridoids. It is primarily derived from plants belonging to the Valerianaceae and Caprifoliaceae families, specifically from Patrinia heterophylla . This compound is known for its significant anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heterophdoid A involves multiple steps, typically starting with the extraction of raw materials from Patrinia heterophylla. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating a need for further research in this area.
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with large-scale synthesis. Current methods rely heavily on natural extraction, which may not be sustainable for large-scale applications. Future advancements in synthetic chemistry could pave the way for more efficient industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions: Heterophdoid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Heterophdoid A has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying terpenoid and iridoid chemistry.
Biology: The compound’s anti-inflammatory properties make it valuable in cellular and molecular biology research.
Mécanisme D'action
Heterophdoid A exerts its effects primarily through the inhibition of nitric oxide production and the suppression of reactive oxygen species. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes . This inhibition leads to reduced inflammation and oxidative stress, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Iridoids: Other iridoids, such as aucubin and catalpol, share structural similarities with Heterophdoid A.
Terpenoids: Compounds like limonene and menthol are also terpenoids with distinct biological activities.
Uniqueness: this compound stands out due to its potent anti-inflammatory effects and its specific molecular targets, such as iNOS and COX-2. Unlike some other terpenoids and iridoids, this compound has demonstrated significant efficacy in both in vitro and in vivo models .
Propriétés
Formule moléculaire |
C26H42O10 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[(1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-(methoxymethyl)-1,6-bis(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C26H42O10/c1-15(2)8-20(27)33-12-18-13-34-24(36-22(29)10-17(5)6)23-25(18,30)11-19(26(23,31)14-32-7)35-21(28)9-16(3)4/h13,15-17,19,23-24,30-31H,8-12,14H2,1-7H3/t19-,23-,24-,25-,26+/m0/s1 |
Clé InChI |
NIZVGIXMCDEQHZ-DAZBKPSJSA-N |
SMILES isomérique |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@]1(C[C@@H]([C@@]2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)OCC1=COC(C2C1(CC(C2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


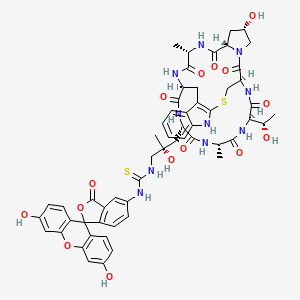

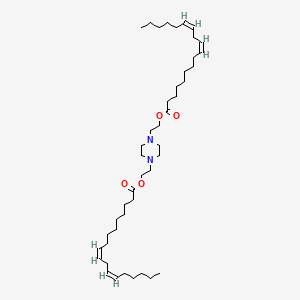
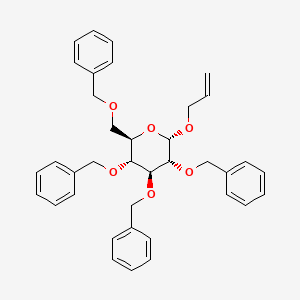

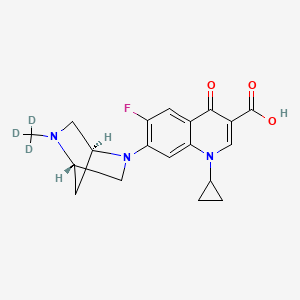
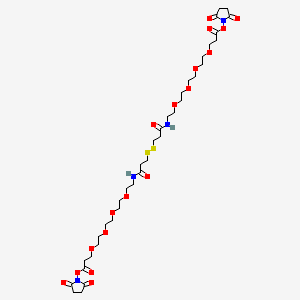
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
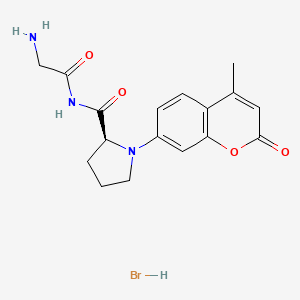
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
